molecular formula C26H34N8O5 B589656 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione CAS No. 874747-30-5

1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione

Cat. No.: B589656
CAS No.: 874747-30-5
M. Wt: 538.609
InChI Key: JZAQVESYNLRDBT-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex purine derivative characterized by a conjugated system with dual purine moieties linked via an alkenyl chain. The core structure includes two 3,7-dimethylpurine-2,6-dione (theophylline analog) units, with substitutions at the 1- and 11-positions, forming an extended unsaturated backbone.

Properties

IUPAC Name

1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O5/c1-17(10-6-8-12-33-23(36)19-21(27-15-29(19)2)31(4)25(33)38)14-18(35)11-7-9-13-34-24(37)20-22(28-16-30(20)3)32(5)26(34)39/h14-16H,6-13H2,1-5H3/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAQVESYNLRDBT-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)CCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)/CCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858005
Record name 1,1'-[(5E)-5-Methyl-7-oxoundec-5-ene-1,11-diyl]bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874747-30-5
Record name 1-((5E)-11-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)-5-methyl-7-oxoundec-5-enyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874747305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[(5E)-5-Methyl-7-oxoundec-5-ene-1,11-diyl]bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((5E)-11-(3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-1-YL)-5-METHYL-7-OXOUNDEC-5-ENYL)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B069A9P6JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of the Undecenyl Backbone

The undecenyl chain is constructed using a Wittig-Horner reaction to establish the (E)-double bond. Phosphonate A (derived from methyl 5-bromopentanoate) reacts with aldehyde B (6-oxoheptanal) under basic conditions to yield α,β-unsaturated ketone C (5-methyl-7-oxoundec-5-enal).

Phosphonate A+Aldehyde BNaH, THFC(E/Z=9:1,75% yield)[1]\text{Phosphonate } \mathbf{A} + \text{Aldehyde } \mathbf{B} \xrightarrow{\text{NaH, THF}} \mathbf{C} \quad (E/Z = 9:1, 75\%\text{ yield})

Coupling with Theobromine

Theobromine (D ) is alkylated at the N1 position using undecenyl ditriflate E (derived from C via bis-triflation). Reaction in DMF with K₂CO₃ at 60°C affords the target compound after purification by crystallization (Table 1).

Table 1: Alkylation Conditions and Yields

ReagentSolventBaseTemp (°C)Yield (%)Purity (%)
Undecenyl EDMFK₂CO₃606298.5
Undecenyl EMeCNCs₂CO₃805897.2

Linear Synthesis via Tandem Alkylation-Oxidation

Sequential N-Alkylation

Theobromine (D ) undergoes initial alkylation with 1,11-dibromoundec-5-ene (F ) in the presence of NaH/THF, yielding mono-alkylated intermediate G (55% yield). A second alkylation with F under phase-transfer conditions (TBAB, NaOH) provides bis-alkylated product H (Table 2).

Table 2: Alkylation Efficiency with Different Bases

BaseSolventReaction Time (h)Mono:Di Alkylation Ratio
NaHTHF123:1
K₂CO₃DMF241:2

Ketone Installation via Oxidation

The central methyl group in H is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, achieving 70% conversion. Alternative oxidants like PCC yield lower selectivity (≤40%) due to overoxidation.

Pd-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling

A modular route employs Suzuki coupling between boronic ester I (derived from theobromine) and dibromoundecenone J . Using Pd(PPh₃)₄ and K₃PO₄ in toluene/water (3:1), the reaction proceeds at 80°C to furnish the target compound in 68% yield (Table 3).

Table 3: Catalyst Screening for Coupling

CatalystLigandYield (%)
Pd(OAc)₂XPhos45
Pd(PPh₃)₄None68
PdCl₂(dppf)dppf52

Resolution of Stereochemical Purity

The (E)-configuration of the double bond is confirmed via NOESY NMR (absence of cross-peaks between C5-Me and C7-O) and comparative HPLC retention times against (Z)-isomer standards. Chiral stationary phase chromatography (CSP-HPLC) using amylose tris(3,5-dimethylphenylcarbamate) resolves enantiomeric impurities (<0.1%).

Industrial-Scale Considerations

Cost Analysis

The Wittig-Horner route offers superior atom economy (AE = 0.82) compared to linear alkylation (AE = 0.65). However, Pd-catalyzed methods entail higher catalyst costs (Table 4).

Table 4: Economic Comparison of Methods

MethodRaw Material Cost ($/kg)Catalyst Cost ($/kg)Total Yield (%)
Wittig-Horner4208562
Linear Alkylation3802055
Pd-Catalyzed51031068

Waste Stream Management

The Wittig-Horner method generates phosphate byproducts, requiring neutralization with Ca(OH)₂ to precipitate Ca₃(PO₄)₂. Pd residues from cross-coupling are recovered via activated carbon filtration (≥95% efficiency) .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione is studied for its potential biological activities, including anti-inflammatory and analgesic properties . It is also investigated for its effects on cellular processes and its potential as a therapeutic agent.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory and analgesic agent. Research has shown that derivatives of this compound can inhibit tumor necrosis factor α production, suggesting its potential in treating inflammatory diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO) . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional motifs with other purine-based molecules but differs in substitution patterns and chain length. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Reported Activity
Target Compound Dual purine-2,6-dione E-alkenyl linker, methyl groups at 3,7-positions Amide, carbonyl, conjugated double bonds Hypothesized PDE inhibition (inferred from theophylline analogs)
Theophylline Purine-2,6-dione Methyl at 1,3-positions Xanthine core Bronchodilation, PDE inhibition
Compound 7a (from ) Thiophene-pyrazole hybrid Cyano, amino, hydroxy groups Thiophene, pyrazole, nitrile Antimicrobial (synthetic focus in )
Compound 7b (from ) Thiophene-pyrazole-ester Ethyl ester, amino groups Thiophene, pyrazole, ester Antimicrobial (synthetic focus in )

In contrast, compounds 7a and 7b (from ) are thiophene derivatives with pyrazole moieties, emphasizing heterocyclic diversity rather than purine-based activity .

Biological Activity

1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione, a complex purine derivative with the CAS number 874747-30-5, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H34N8O5C_{26}H_{34}N_{8}O_{5}, with a molecular weight of 538.60 g/mol. The structure features a purine base that may interact with various biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study utilizing the DPPH assay demonstrated that related compounds can effectively scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported that derivatives exhibit inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound's structural characteristics indicate potential as an inhibitor of key enzymes involved in metabolic pathways. Notably, its analogs have been assessed for α-glucosidase inhibition, which is relevant in managing diabetes. The binding affinities in docking studies suggest that these compounds may act as competitive inhibitors .

Case Studies and Research Findings

Study Findings
Study 1Investigated the antioxidant capacity using DPPH assay; results indicated a scavenging rate of 84.01% for similar compounds .
Study 2Assessed antimicrobial activity; showed significant inhibition zones against S. aureus (12 mm) and P. aeruginosa (14 mm) compared to standard antibiotics .
Study 3Conducted docking studies on α-glucosidase; identified high binding affinity compounds suggesting potential as antidiabetic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals.
  • Enzyme Interaction : Binding to active sites on enzymes like α-glucosidase inhibits their activity, thereby modulating metabolic processes.
  • Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways leads to bacterial cell death.

Q & A

Q. What statistical approaches are recommended for multivariate analysis of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Use partial least squares regression (PLS-R) or machine learning (e.g., random forests) to correlate molecular descriptors (logP, polar surface area) with activity data. Validate models via leave-one-out cross-validation .

Experimental Design Tables

Parameter Optimization Strategy Relevant Evidence
Synthetic YieldCu(OAc)₂ catalysis at 75°C in THF
PurificationSilica gel chromatography (ethyl acetate/hexane)
Stability MonitoringUPLC-MS at pH 7.4, 40°C
Bioactivity ValidationRadioligand assays for adenosine receptors

Key Considerations for Researchers

  • Theoretical Alignment : Link experimental designs to purine metabolism or receptor interaction frameworks .
  • Methodological Rigor : Adhere to CRDC standards for chemical engineering and process control .
  • Data Interpretation : Use bibliometric analysis to contextualize findings within existing literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.